1-(5-Methoxyfuran-2-yl)ethanone

Description

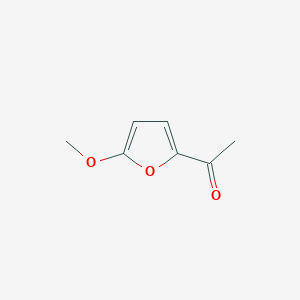

Structure

2D Structure

3D Structure

Properties

CAS No. |

65827-50-1 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-(5-methoxyfuran-2-yl)ethanone |

InChI |

InChI=1S/C7H8O3/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3 |

InChI Key |

VJRMEROKMGZTOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)OC |

Origin of Product |

United States |

Fundamental Aspects of 1 5 Methoxyfuran 2 Yl Ethanone Within Contemporary Furan Chemistry Research

Significance of Furanic Ketones as Synthetic Platforms in Organic Synthesis

Furanic ketones, characterized by a ketone functional group attached to a furan (B31954) ring, are highly valuable intermediates in organic synthesis. nih.gov Their utility stems from the diverse reactivity of both the furan ring and the ketone moiety. The furan ring, with its high electron density, is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. numberanalytics.com Concurrently, the ketone group can participate in a wide array of chemical transformations.

The presence of both functionalities allows for a rich and varied chemistry. For instance, the ketone can be a site for nucleophilic attack, condensations, and reductions, while the furan ring can undergo cycloadditions, ring-opening reactions, and metal-catalyzed cross-coupling reactions. numberanalytics.comacs.org This dual reactivity makes furanic ketones powerful synthons for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. beilstein-journals.orgontosight.ai

One notable application is in the synthesis of chalcones from 2-acetyl-5-methylfuran (B71968) through aldol (B89426) condensation with various aromatic aldehydes. researchgate.net These chalcones can then serve as precursors for a range of heterocyclic compounds with potential therapeutic applications. researchgate.net Furthermore, furanic ketones like 2-acetyl-5-methylfuran are used as building blocks for more complex structures through reactions such as hydroxyalkylation/alkylation. mdpi.com

The reactivity of furanic ketones is exemplified by the various transformations they can undergo. For example, 2-acetyl-5-methylfuran reacts with 2-aminoethanol to yield an aminal in high yield. chemicalbook.com This demonstrates the ketone's susceptibility to nucleophilic addition. The furan ring itself can be modified, as seen in the synthesis of polysubstituted furans from α-hydroxy ketones, showcasing the versatility of these compounds as starting materials. mdpi.com

The following table provides a summary of key reactions involving furanic ketones, highlighting their role as versatile synthetic platforms.

| Reaction Type | Description | Example | Significance |

| Aldol Condensation | The ketone undergoes condensation with an aldehyde to form an α,β-unsaturated ketone (chalcone). | Synthesis of chalcones from 2-acetyl-5-methylfuran and aromatic aldehydes. researchgate.net | Access to a wide range of biologically active heterocyclic compounds. researchgate.net |

| Hydroxyalkylation/Alkylation | The furan ring undergoes reaction with aldehydes or ketones to form longer carbon-chain compounds. | Reaction of 2-methylfuran (B129897) with acetone (B3395972) or butanal. mdpi.com | Production of precursors for liquid fuels and value-added chemicals. mdpi.com |

| Aminal Formation | The ketone reacts with an amine to form an aminal. | Reaction of 2-acetyl-5-methylfuran with 2-aminoethanol. chemicalbook.com | Demonstrates the reactivity of the ketone group for further functionalization. |

| Cycloaddition Reactions | The furan ring acts as a diene in Diels-Alder reactions. wikipedia.org | Reaction of furan with arynes to form dihydronaphthalene derivatives. wikipedia.org | A powerful tool for constructing polycyclic aromatic compounds. wikipedia.org |

Strategic Importance of Methoxyfuran Derivatives in Advanced Chemical Synthesis

Methoxyfuran derivatives, which feature a methoxy (B1213986) group (-OCH₃) attached to the furan ring, possess distinct electronic properties that make them strategically important in advanced chemical synthesis. The methoxy group is a strong electron-donating group, which further activates the furan ring towards electrophilic substitution reactions compared to unsubstituted furan. This enhanced reactivity allows for milder reaction conditions and can influence the regioselectivity of these substitutions.

The presence of the methoxy group can also direct the outcome of certain reactions. For instance, in the synthesis of substituted benzofurans, the methoxy group on the aromatic ring plays a crucial role in the regio- and stereoselective opening of an oxirane ring. nih.gov This highlights how methoxy groups can be used to control the formation of specific isomers in complex synthetic sequences.

Furthermore, methoxyfuran derivatives are valuable precursors for a variety of other functional groups. The methoxy group can be cleaved under specific conditions to yield a hydroxyl group, providing a handle for further transformations. This strategic deprotection allows for the late-stage functionalization of complex molecules.

The strategic importance of methoxyfuran derivatives is also evident in their use as building blocks for natural product synthesis and medicinal chemistry. The furan scaffold is present in many biologically active compounds, and the ability to introduce a methoxy group allows for the fine-tuning of a molecule's properties. utripoli.edu.ly

The table below outlines some key characteristics and applications of methoxyfuran derivatives in synthesis.

| Feature | Description | Synthetic Advantage |

| Electron-Donating Nature | The methoxy group increases the electron density of the furan ring. | Enhanced reactivity towards electrophiles, allowing for milder reaction conditions. |

| Regiocontrol | The position of the methoxy group can influence the site of further reactions. | Directs the formation of specific isomers in complex syntheses. nih.gov |

| Precursor to Hydroxyl Group | The methoxy group can be selectively cleaved to a hydroxyl group. | Enables late-stage functionalization and the introduction of other functional groups. |

| Bioisosteric Replacement | The furan ring can act as a bioisostere for other aromatic rings. | The methoxy group allows for modification of electronic and steric properties for drug design. utripoli.edu.ly |

Historical Context and Evolution of Research on Substituted Furan Systems

The study of furan chemistry has a rich history dating back to the 18th and 19th centuries. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org This was followed by the report of furfural (B47365) by Johann Wolfgang Döbereiner in 1831. wikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org

Early research focused on the isolation and characterization of furan and its simple derivatives. The development of synthetic methods, such as the Feist–Benary synthesis and the Paal–Knorr synthesis, provided access to a wider range of substituted furans and paved the way for more systematic studies of their reactivity. wikipedia.org

The 20th century saw a significant expansion in the understanding of furan chemistry. The aromatic nature of the furan ring was established, although it was recognized to be less aromatic than benzene (B151609), making it more susceptible to dearomatization reactions. acs.org This unique reactivity profile has been a key driver in the application of furans in organic synthesis.

In recent decades, research has focused on the development of new and more efficient methods for the synthesis and functionalization of substituted furans. beilstein-journals.orgmdpi.com The advent of modern catalytic methods, particularly those involving transition metals, has revolutionized the field. beilstein-journals.org These methods allow for the highly selective and efficient construction of complex furan-containing molecules.

The growing interest in renewable resources has also placed a spotlight on furan derivatives. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from biomass, are now considered key platform chemicals for the production of a wide range of value-added chemicals and biofuels. mdpi.comresearchgate.net This has spurred research into the conversion of these furanic aldehydes into other useful compounds, including furanic ketones and methoxyfurans.

The evolution of research on substituted furan systems can be summarized in the following key stages:

| Era | Key Developments | Impact on the Field |

| 18th-19th Century | Isolation and initial characterization of simple furan derivatives like 2-furoic acid and furfural. wikipedia.org | Laid the foundation for the field of furan chemistry. |

| Early 20th Century | Development of classical synthetic methods (Feist–Benary, Paal–Knorr). wikipedia.org | Enabled the synthesis of a wider variety of substituted furans. |

| Mid-20th Century | Elucidation of the aromatic character and reactivity of the furan ring. acs.org | Provided a theoretical framework for understanding furan chemistry. |

| Late 20th-21st Century | Emergence of modern catalytic methods and focus on biomass-derived furans. beilstein-journals.orgmdpi.com | Revolutionized the synthesis of complex furan derivatives and opened up new applications in sustainable chemistry. |

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 1 5 Methoxyfuran 2 Yl Ethanone

Mechanistic Pathways of Furan (B31954) Ring Reactivity

The furan ring in 1-(5-Methoxyfuran-2-yl)ethanone is an electron-rich π-excessive system, making it more reactive than benzene (B151609) towards electrophiles uoanbar.edu.iq. The substituents at the C2 and C5 positions further modulate this reactivity.

The furan ring is highly susceptible to electrophilic substitution, with a strong preference for attack at the C2 and C5 positions (the α-carbons) uoanbar.edu.iqquora.com. This preference is due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions uoanbar.edu.iqquora.com.

Common electrophilic substitution reactions include:

Nitration: The nitration of furan rings is typically achieved using reagents like acetyl nitrate (B79036) semanticscholar.org. For this compound, the nitro group would be directed to the C3 or C4 position, governed by the combined electronic effects of the existing substituents.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich heterocyclic rings using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) cambridge.orgwikipedia.orgorganic-chemistry.orgnih.gov. This electrophilic substitution would likely occur at the C4 position, which is activated by the adjacent methoxy (B1213986) group.

The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the acetyl group's carbonyl moiety masterorganicchemistry.com. Nucleophilic addition to the carbonyl group results in the change of the carbon's hybridization from sp² to sp³, and its geometry from trigonal planar to tetrahedral masterorganicchemistry.com.

The trajectory of the nucleophile's approach is theorized to be at an angle of approximately 105°, known as the Bürgi-Dunitz trajectory, which maximizes orbital overlap masterorganicchemistry.com. These reactions can be either irreversible, typically with strong nucleophiles like organometallic reagents or hydrides, or reversible with weaker nucleophiles like alcohols or amines masterorganicchemistry.com. A key example is the reduction of the ketone to an alcohol using reducing agents like sodium borohydride (B1222165), which involves the nucleophilic addition of a hydride ion.

The furan ring is also reactive towards radical species. Studies on analogous compounds like furan, 2-methylfuran (B129897), and 2-acetylfuran (B1664036) show that reactions with hydroxyl (•OH) radicals are particularly significant researchgate.netnih.govresearchgate.netwhiterose.ac.ukacs.org. The reaction mechanism is highly dependent on temperature.

At lower temperatures (below 900 K): The dominant pathway is the addition of the •OH radical to the furan ring's double bonds nih.govacs.org. Quantum mechanical calculations show that addition to the α-carbons (C2 and C5) is thermochemically favored researchgate.netnoaa.gov. For a closely related compound, 2-acetylfuran, the main reaction channels are •OH addition to the C2 and C5 sites nih.govacs.org.

At higher temperatures (above 900 K): H-atom abstraction from the substituent groups becomes the more dominant reaction channel nih.govacs.org. For this compound, this would involve abstraction from the acetyl group's methyl protons or the methoxy group's protons.

Furthermore, oxidative metabolism, such as that mediated by cytochrome P450 enzymes, can lead to the oxidative opening of the furan ring. For 2-methylfuran, this process generates a highly reactive α,β-unsaturated carbonyl compound, 3-acetylacrolein, which can then react with cellular nucleophiles nih.govacs.org. A similar oxidative ring-opening pathway can be anticipated for this compound.

Kinetic Investigations of this compound Reactions

While specific kinetic data for this compound are scarce, extensive studies on closely related furan derivatives provide a strong basis for understanding its reaction kinetics.

The rates of reactions involving furan derivatives are significantly influenced by temperature and pressure.

Temperature Dependence: For radical reactions, a negative temperature dependence is often observed at lower temperatures, which is characteristic of addition reactions that proceed without a significant energy barrier researchgate.netresearchgate.netnoaa.gov. As the temperature increases, abstraction reactions with higher activation energies become kinetically favorable, leading to a positive temperature dependence whiterose.ac.ukacs.org. Theoretical studies on 2-acetylfuran show that at 300 K, •OH addition accounts for about 90% of the reaction pathways, which drops to 0% as the temperature rises to 1050 K, at which point H-abstraction dominates nih.gov.

Pressure Dependence: The kinetics of •OH radical addition to furans have been observed to have no significant dependence on pressure under conditions relevant to atmospheric chemistry and low-temperature combustion researchgate.netwhiterose.ac.uk.

The table below illustrates the temperature-dependent branching ratios for the reaction of the analogous compound 2-acetylfuran with •OH radicals at a pressure of 100 atm, based on theoretical calculations.

| Temperature (K) | Branching Ratio (OH-Addition) | Branching Ratio (H-Abstraction) |

| 300 | ~90% | ~10% |

| 500 | ~85% | ~15% |

| 700 | ~40% | ~60% |

| 900 | <10% | >90% |

| 1100 | ~0% | ~100% |

| Data derived from theoretical studies on 2-acetylfuran nih.gov. |

Rate coefficients (k) quantify the speed of a reaction and are often described by the Arrhenius equation, which incorporates the activation energy (Ea)—the minimum energy required for a reaction to occur.

For the reaction of •OH radicals with unsubstituted furan, the rate coefficient has been experimentally determined over a temperature range of 273–353 K researchgate.netnoaa.gov. The Arrhenius expression was found to be: k(T) = (1.30 ± 0.12) × 10⁻¹¹ exp[(336 ± 20)/T] cm³ molecule⁻¹ s⁻¹ researchgate.netnoaa.gov

This expression indicates a negative temperature dependence, consistent with a dominant addition mechanism in this temperature range researchgate.netnoaa.gov.

Theoretical calculations for the reaction of 2-acetylfuran with •OH radicals have determined the energy barriers for various pathways. These barriers are inversely related to the reaction rate for that specific channel.

The following table presents calculated energy barriers for key reaction pathways of 2-acetylfuran with •OH radicals.

| Reaction Pathway | Energy Barrier (kcal·mol⁻¹) |

| OH addition to C5 on the furan ring | -38.2 |

| OH addition to C2 on the furan ring | -9.9 |

| H-abstraction from the acetyl methyl group | 3.8 |

| Data from theoretical calculations on 2-acetylfuran nih.gov. |

These data illustrate that the addition reactions have negative energy barriers, indicating they are barrierless processes, while the abstraction reaction requires energy input, explaining why it becomes dominant only at higher temperatures nih.gov.

Role of Specific Catalysts and Reaction Conditions on Kinetics

The kinetics of reactions involving furan derivatives, such as this compound, are profoundly influenced by the choice of catalyst and the specific reaction conditions employed. Studies on analogous compounds, like 2-acetylfuran and other furanones, provide significant insights into the factors governing reaction rates and pathways.

Catalyst Type: Both acid and base catalysts are effective in promoting reactions involving furan rings, but they operate through different mechanisms, thereby affecting the kinetics.

Acid Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-35) and zeolites, are frequently used. In reactions like esterification, the kinetics can often be described by models that assume a surface reaction-controlled process. For instance, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been successfully applied to describe the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, yielding an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com The catalyst loading is a critical parameter; an increase in catalyst amount generally accelerates the reaction rate up to a certain point, beyond which the rate may plateau. mdpi.com

Base Catalysis: Organic bases, such as triethylamine, are used in condensation reactions. A kinetic study of the base-catalyzed condensation of 5-methylfuran-2(3H)-one with 2-hydroxybenzaldehyde revealed a multi-step reaction mechanism involving an aldol (B89426) intermediate, followed by dehydration and subsequent intramolecular acylation. rsc.org The reaction kinetics are interpreted through a detailed scheme that accounts for the formation and consumption of intermediates. rsc.org

Organocatalysis: Chiral organocatalysts are employed for asymmetric reactions, such as the kinetic resolution of furanone derivatives. These reactions leverage the formation of diastereomeric transition states, where the difference in free energy (ΔΔG‡) dictates the rate constants for each enantiomer, enabling their separation. st-andrews.ac.uk

Bimetallic Catalysis: Bimetallic catalysts, for example, an oxygen-bridged [Cu-O-Se] system, have been utilized for the dehydrogenative oxidation of furan-containing alcohols to ketones like 2-acetylfuran. rsc.org The reaction is typically performed under basic conditions (e.g., KOH) and reflux, with the catalyst's efficiency dictating the product yield. rsc.org

Reaction Conditions:

Temperature: Temperature has a significant impact on reaction kinetics. In the esterification catalyzed by Amberlyst-35, increasing the temperature from 333 K to 363 K accelerated the reaction rate. mdpi.com However, in the case of hydroxyl radical reactions with 2-acetylfuran, a negative temperature dependence is observed at lower temperatures (300-500 K), indicating that OH-addition reactions dominate. researchgate.netnih.gov As the temperature increases, H-abstraction reactions become the more dominant pathway. researchgate.netnih.gov

Reactant Concentration/Molar Ratio: The initial molar ratio of reactants can significantly affect the equilibrium yield of the product. For the synthesis of 1-methoxy-2-propyl acetate (B1210297) (PMA), an optimal initial molar ratio of 1-methoxy-2-propanol to acetic acid was found to be 1:3 to achieve the highest equilibrium yield of 78%. mdpi.com

The following table summarizes the effect of different catalysts and conditions on the kinetics of related furan derivatives.

| Reaction Type | Catalyst | Reactant(s) | Key Kinetic Findings |

| Esterification | Amberlyst-35 | 1-methoxy-2-propanol, Acetic Acid | Rate increases with temperature and catalyst loading (up to 10 wt%). Best described by LHHW model. mdpi.com |

| Condensation | Triethylamine | 5-methylfuran-2(3H)-one, 2-hydroxybenzaldehyde | Multi-step mechanism with detectable intermediates. rsc.org |

| Oxidation | [Cu-O-Se] bimetallic | 1-(furan-2-yl)ethanol | Yield of 91% for 2-acetylfuran achieved under reflux with KOH. rsc.org |

| Reaction with OH• | None | 2-Acetylfuran | OH-addition dominates at low temperatures; H-abstraction dominates at high temperatures. researchgate.netnih.gov |

Ring-Opening and Rearrangement Mechanisms of Methoxyfuran Systems

The furan ring in this compound, particularly with its electron-donating methoxy group, is susceptible to ring-opening and rearrangement reactions, often under acidic conditions.

Ring-Opening Mechanisms:

The acid-catalyzed ring-opening of substituted furans is a well-documented process that typically proceeds under relatively mild conditions (e.g., 80 °C with catalytic hydrochloric acid). rsc.org The mechanism is initiated by the protonation of the furan ring. Computational studies suggest that the initial protonation site significantly influences the subsequent reaction pathway. rsc.org

For furan rings bearing ketone substituents, like 4-(5-methyl-2-furyl)-2-butanone, the reaction can proceed with high selectivity to a single ring-opened product. rsc.org The general mechanism involves:

Protonation: The furan oxygen or a ring carbon is protonated by the acid catalyst.

Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks an electrophilic carbon atom of the activated furan ring.

Ring Cleavage: The C-O bond within the ring cleaves, leading to a linear dicarbonyl compound or its precursor.

Kinetic experiments on similar systems indicate that the ring-opening occurs via specific acid catalysis. rsc.org The substituents on the furan ring have a significant influence on reactivity and the distribution of products. For instance, while a methyl-substituted furyl butanone yields a single product, the unsubstituted or hydroxymethyl-substituted analogues result in multiple products, highlighting the directing effect of the substituent. rsc.org

Rearrangement Mechanisms:

While specific rearrangement studies on this compound are not extensively detailed in the available literature, the chemical structure allows for predictions of potential rearrangements based on established organic reactions.

One of the most relevant potential rearrangements for the acetyl group is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester using a peroxy acid or hydrogen peroxide. The mechanism proceeds via the Criegee intermediate, where an alkyl or aryl group migrates from the carbonyl carbon to an adjacent oxygen atom. In the case of this compound, this could lead to the formation of either 5-methoxyfuran-2-yl acetate or methyl 5-methoxyfuran-2-carboxylate, depending on the migratory aptitude of the furan ring versus the methyl group.

Another potential reaction pathway involves the reaction of the acetylfuran with hydroxyl radicals, which can lead to complex isomerization and dissociation reactions following an initial OH addition to the furan ring. acs.org Theoretical studies on 2-acetylfuran show that intermediates formed by OH addition can undergo subsequent C-O or C-C bond cleavage, leading to ring-opened radical species and further decomposition products. nih.gov

The following table outlines the key steps in the acid-catalyzed ring-opening of a substituted furan.

| Step | Description | Intermediate/Product Type |

| 1 | Protonation of the furan ring by an acid catalyst (H⁺). | Protonated furan species. |

| 2 | Nucleophilic attack by a solvent molecule (e.g., H₂O) on the activated ring. | Cationic intermediate. |

| 3 | Cleavage of the endocyclic C-O bond. | Ring-opened carbocation intermediate. |

| 4 | Tautomerization and/or further reaction. | Final linear dicarbonyl product (e.g., a triketone). |

Derivatization Strategies and Synthetic Transformations of 1 5 Methoxyfuran 2 Yl Ethanone

Functionalization of the Furan (B31954) Nucleus

The furan ring of 1-(5-methoxyfuran-2-yl)ethanone is susceptible to various functionalization reactions, including C-H functionalization and electrophilic substitutions. These modifications introduce new atoms or groups onto the heterocyclic core, significantly altering the molecule's properties and reactivity.

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy for modifying the furan ring, offering an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. nih.gov While specific examples directly on this compound are not extensively detailed in the provided results, general principles of C-H functionalization of furan derivatives can be applied. Transition-metal catalysis, particularly with palladium, is a common method for achieving such transformations. mdpi.com These reactions often proceed via mechanisms that involve the cleavage of a C-H bond and subsequent bond formation with a coupling partner. nih.gov The electron-rich nature of the furan ring makes it a suitable substrate for these types of reactions.

Recent advancements in this field have highlighted the use of directing groups to achieve site-selective C-H functionalization. rsc.org This approach allows for the precise installation of functional groups at specific positions on the furan ring, which is crucial for the synthesis of complex target molecules. For instance, iridium-catalyzed borylation has been used for the selective functionalization of indole (B1671886) scaffolds, a strategy that could potentially be adapted for furan-containing compounds. nih.gov

Halogenation and Related Electrophilic Substitutions

The furan nucleus readily undergoes electrophilic substitution reactions, including halogenation. These reactions are influenced by the electronic properties of the substituents on the furan ring. The methoxy (B1213986) group at the 5-position is an electron-donating group, which activates the furan ring towards electrophilic attack, primarily directing substitution to the adjacent C4 position.

While specific studies on the halogenation of this compound were not found, the halogenation of similar furan derivatives is well-documented. For example, the bromination of benzofuran (B130515) derivatives introduces a bromine atom that can participate in further cross-coupling reactions like Suzuki coupling. This highlights the synthetic utility of halogenated furan intermediates. The general mechanism for electrophilic aromatic substitution on furans involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

Transformations of the Ethanone (B97240) Side Chain

The ethanone side chain of this compound provides a rich platform for a variety of chemical transformations, including modifications of the carbonyl group and the formation of new bonds at the α-carbon.

Carbonyl Group Modifications (e.g., Reduction, Oxidation)

Reduction: The carbonyl group of the ethanone side chain can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). For instance, the reduction of 2-acetylfuran (B1664036) derivatives using borane (B79455) in the presence of a chiral catalyst can yield the corresponding alcohol with high enantioselectivity. nih.gov The resulting alcohol, 1-(5-methoxyfuran-2-yl)ethanol, is a valuable intermediate for further synthetic manipulations.

Oxidation: Oxidation of the ethanone side chain can lead to various products depending on the reaction conditions and the oxidizing agent used. For example, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can convert the acetyl group into a carboxylic acid. In some cases, the furan ring itself can be susceptible to oxidation, leading to ring-opened products or furanones. evitachem.comnrel.gov

A specific example of a related transformation is the oxidation of an alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC). mdpi.comnih.gov While this is the reverse of the reduction discussed above, it demonstrates the reversible nature of these carbonyl modifications.

Alkylation, Acylation, and Condensation Reactions

Alkylation and Acylation: The α-carbon of the ethanone side chain can be deprotonated with a suitable base to form an enolate, which can then act as a nucleophile in alkylation and acylation reactions. This allows for the introduction of various alkyl and acyl groups, extending the carbon chain and increasing molecular complexity. For example, the alkylation of diethyl malonate is a classic method for forming new carbon-carbon bonds. beilstein-journals.org

Condensation Reactions: The ethanone can participate in condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes to form α,β-unsaturated ketones (chalcones). smolecule.com These reactions are typically base-catalyzed and involve the initial formation of an enolate from the ketone, which then attacks the aldehyde. The resulting aldol (B89426) adduct subsequently dehydrates to yield the chalcone. For instance, the condensation of 1-(5-methylfuran-2-yl)ethanone with ferrocenecarboxaldehyde yields (E)-1-(5-methylfuran-2-yl)-3-ferrocenylprop-2-en-1-one. mdpi.com

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The ethanone side chain is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Carbon-Carbon Bond Formation: Beyond alkylation and condensation reactions, other methods for C-C bond formation are available. For example, the reaction of the carbonyl group with cyanide ions (generated in situ from sodium cyanide and an acid) can form a hydroxynitrile, extending the carbon chain by one carbon. cognitoedu.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming C-C bonds, often by coupling a halogenated derivative with a suitable organometallic reagent. mdpi.com

Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds at the ethanone side chain can introduce new functional groups and is crucial for the synthesis of various heterocyclic compounds. For example, the carbonyl group can react with hydrazine (B178648) derivatives to form hydrazones, which can then be cyclized to form pyrazoles or other nitrogen-containing heterocycles. ijcce.ac.ir The formation of oximes from ketones is another example of C-N bond formation. rsc.org

Transition metal catalysis is also instrumental in C-heteroatom bond formation. Palladium-catalyzed reactions, for instance, can facilitate the formation of C-N, C-O, and C-S bonds. nih.gov These reactions often proceed through reductive elimination from a metal center.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the furan ring serves as a versatile diene for various cycloaddition and annulation strategies, enabling the synthesis of complex molecular architectures.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. iitk.ac.in The furan moiety in this compound can act as the diene component in these reactions. The electron-donating methoxy group at the 5-position of the furan ring can influence its reactivity and regioselectivity in cycloadditions.

Research has shown that furan derivatives can react with various dienophiles, such as maleic anhydride (B1165640), to yield bicyclic adducts. iitk.ac.inmdpi.com While specific studies focusing exclusively on the Diels-Alder reactions of this compound are not extensively detailed in the provided results, the general reactivity of furans in such transformations is well-established. iitk.ac.inmdpi.com The reaction typically proceeds via a concerted mechanism, leading to stereospecific products. iitk.ac.in Lewis acid catalysis is often employed to enhance the reaction rate and control the stereoselectivity. iitk.ac.in For instance, the reaction of furan with an alkyne has been utilized in the synthesis of the anti-inflammatory drug indomethacin. iitk.ac.in

The general scheme for a Diels-Alder reaction involving a furan derivative is depicted below:

A representative Diels-Alder reaction of a furan with a dienophile.

Further research into the specific conditions and outcomes of Diels-Alder reactions with this compound would be beneficial for expanding its synthetic utility.

Beyond the classic [4+2] cycloadditions, furan derivatives can participate in other cycloaddition modes and cascade reactions. While specific examples for this compound are not explicitly detailed, related furan compounds undergo various cyclization processes. Cascade reactions, which involve a series of intramolecular transformations, offer an efficient route to complex molecules from simple starting materials. acs.org

For example, cascade reactions involving the intramolecular opening of an aziridine (B145994) ring have been used to synthesize multisubstituted furans. acs.org Another relevant transformation is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Nitrile imines, generated in situ, have been shown to react with furan-containing chalcones to produce furan-tethered 2-pyrazolines. researchgate.net

Biocatalytic and Chemoenzymatic Conversions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for organic synthesis. Enzymes such as monooxygenases, peroxidases, and reductases can perform specific transformations on this compound and related ketones with high efficiency and stereoselectivity. bohrium.comnih.govrsc.orgresearchgate.net

Monooxygenases and peroxidases are enzymes capable of catalyzing oxidation reactions. nih.gov Peroxidases, in the presence of an oxidizing agent like hydrogen peroxide, can mediate the one-electron oxidation of phenolic and other susceptible compounds. nih.govnih.gov For instance, horseradish peroxidase (HRP) has been shown to oxidize orellanine (B1677459) to an ortho-semiquinone radical. nih.gov While direct oxidation of this compound by these enzymes is not detailed, the furan ring is susceptible to oxidative transformations.

Chloroperoxidase, for example, can catalyze the Achmatowicz rearrangement of furfuryl alcohols, which involves an oxidative ring expansion to form 6-hydroxypyranones. researchgate.net This suggests that if the acetyl group of this compound were reduced to the corresponding alcohol, it could be a substrate for such enzymatic oxidation.

The table below summarizes examples of peroxidase-mediated oxidations on related compounds.

| Enzyme | Substrate | Product | Significance |

| Horseradish Peroxidase | Orellanine | Ortho-semiquinone radical | Demonstrates one-electron oxidation capability. nih.gov |

| Chloroperoxidase | Furfuryl alcohols | 6-Hydroxypyranones | Enables Achmatowicz-type ring expansion. researchgate.net |

| Lactoperoxidase | Guaiacol | 3,3'-Dimethoxy-4,4'-biphenylquinone | Forms colored products used in assays. nih.gov |

The reduction of the ketone functionality in this compound to a chiral alcohol is a significant transformation, as the resulting alcohol can be a valuable building block for pharmaceuticals and other bioactive molecules. Biocatalytic reduction offers a highly efficient method for achieving high enantioselectivity. bohrium.comresearchgate.net

Studies on the analogous compound, 1-(furan-2-yl)ethanone, have demonstrated successful enantioselective reduction using whole cells of Lactobacillus paracasei BD101. bohrium.com This biocatalyst produced (R)-1-(furan-2-yl)ethanol with over 99% conversion, 97% yield, and excellent enantiomeric excess (>99% ee). bohrium.com This highlights the potential for similar biocatalytic reductions of this compound to produce enantiopure (R)- or (S)-1-(5-methoxyfuran-2-yl)ethanol.

The use of biocatalysts for the asymmetric reduction of ketones presents several advantages over chemical methods, including mild reaction conditions and high specificity. bohrium.com The development of such processes for this compound could provide an environmentally friendly route to valuable chiral intermediates.

The following table details the results of the biocatalytic reduction of a related furan ketone.

| Biocatalyst | Substrate | Product | Conversion | Yield | Enantiomeric Excess (ee) |

| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)ethanone | (R)-1-(Furan-2-yl)ethanol | >99% | 97% | >99% |

Computational and Theoretical Investigations of 1 5 Methoxyfuran 2 Yl Ethanone

Quantum Chemical Characterization

No published studies detailing DFT or ab initio calculations specifically for 1-(5-Methoxyfuran-2-yl)ethanone were found.

There is no available research on the FMO analysis or reactivity descriptors for this compound.

A specific assessment of the aromaticity and electronic structure of this compound through computational methods has not been reported in the literature.

Reaction Mechanism Elucidation through Computational Modeling

No studies on the potential energy surface mapping of reaction pathways involving this compound are currently available.

There are no molecular dynamics simulation studies focused on providing kinetic or mechanistic insights into this compound in the existing scientific literature.

Transition State Analysis and Energetic Profiles

Computational and theoretical chemistry provides powerful tools for elucidating the reaction mechanisms involved in the synthesis of furan (B31954) derivatives like this compound. Transition state analysis and the mapping of energetic profiles are crucial for understanding reaction feasibility, kinetics, and the influence of catalysts. While specific computational studies on this compound are not extensively documented in public literature, a wealth of information can be derived from theoretical investigations into the closely related acylation of other furanics, such as 2-methylfuran (B129897) (2-MF). These studies offer significant insights into the transition states and energy landscapes that govern the formation of 2-acylfurans.

The formation of this compound typically proceeds via a Friedel-Crafts acylation reaction. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling this process. The reaction generally involves the electrophilic attack of an acylating agent on the furan ring. The mechanism and its associated energy barriers are highly dependent on the choice of acylating agent (e.g., acetic acid vs. acetic anhydride) and the presence of a catalyst.

The energetic profile of such a reaction is characterized by the activation energies (Ea) of its constituent steps. For the acylation of 2-methylfuran, the apparent activation barrier is significantly lower than that of competing reactions like ketonization, highlighting the reaction's selectivity. nih.gov The choice of catalyst also profoundly impacts the energetic landscape. For instance, the zeolite HZSM-5 shows significantly higher catalytic activity for 2-MF acylation compared to the larger-pored Hβ zeolite. nih.gov

The activation energy for the acylation of 2-methylfuran is dramatically reduced in the presence of a solid acid catalyst compared to the non-catalyzed reaction, as illustrated by the data below.

| Reaction Condition | Activation Energy (Ea) in kJ mol⁻¹ | Reference |

|---|---|---|

| Non-catalyzed (with acetic anhydride) | 181.3 | mdpi.com |

| Catalyzed by pristine SAPO-5 | Lower than non-catalyzed | mdpi.com |

| Catalyzed by MClx/SAPO-5 | Lower than non-catalyzed | mdpi.com |

This reduction in activation energy occurs because the catalyst provides an alternative reaction pathway with a more stable transition state, thereby increasing the reaction rate. mdpi.com The use of Lewis acids in conjunction with acetic anhydride (B1165640) as the acylating agent has also been shown to require mild-to-strong Lewis acidity to effectively accelerate the reaction. mdpi.com

Role of 1 5 Methoxyfuran 2 Yl Ethanone As a Key Synthetic Intermediate and Advanced Scaffold

Applications in the Synthesis of Complex Organic Molecules

There is a notable lack of specific studies detailing the use of 1-(5-Methoxyfuran-2-yl)ethanone as a building block for complex molecular architectures.

Building Blocks for Polycyclic and Heterocyclic Systems

While furan (B31954) rings are well-established precursors for polycyclic and heterocyclic systems through reactions like the Diels-Alder cycloaddition or various ring-opening and rearrangement strategies, specific examples commencing from this compound are not prominently documented. The reactivity of the furan core allows it to act as a diene or a masked 1,4-dicarbonyl compound, which are foundational strategies for constructing more elaborate molecular frameworks. However, the influence of the 5-methoxy substituent on these transformations in the context of this specific ketone has not been a significant focus of published research. General methodologies often utilize simpler furan derivatives.

Precursors for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. While furan derivatives, in general, are utilized in asymmetric synthesis—for instance, through enantioselective Friedel-Crafts reactions or as precursors to chiral ligands—there is a scarcity of literature that specifically employs this compound for this purpose. The development of enantioselective reductions of the ketone moiety or its use in stereoselective carbon-carbon bond-forming reactions has not been a reported area of investigation.

Design and Development of Novel Furan-Based Scaffolds

The design of novel molecular scaffolds is crucial for advancing drug discovery and materials science. Although furan-based structures are of great interest, the specific contributions of this compound are not well-defined in available literature.

Construction of Axially Chiral Furan Systems

The synthesis of axially chiral biaryls is a significant area of research, with applications in asymmetric catalysis. While methods for creating axially chiral compounds from heterocyclic precursors, including furans, are being developed, there are no specific reports on the use of this compound in the construction of such systems. These syntheses often rely on specific coupling strategies or central-to-axial chirality conversion, for which this particular compound has not been a reported substrate.

Creation of Functionally Diverse Heterocyclic Frameworks

Integration into Sustainable Materials Science

Furan derivatives, particularly those derived from biomass, are considered promising building blocks for sustainable polymers and materials. However, the specific integration or application of this compound in this field has not been a subject of significant research. The potential for this compound to be derived from renewable resources and subsequently used in the synthesis of green materials remains an unexplored area.

Valorization Pathways in Bio-Refinery Concepts

The transition from a fossil-fuel-based economy to a more sustainable, bio-based one has led to the development of bio-refinery concepts. These facilities aim to convert biomass into a spectrum of valuable products, including biofuels, chemicals, and materials. frontiersin.org Within this framework, furanic compounds derived from the dehydration of C5 and C6 sugars are crucial platform molecules. acs.org While direct valorization pathways for this compound are not extensively documented, its role can be inferred from the well-established transformations of its parent compounds, 5-hydroxymethylfurfural (B1680220) (HMF) and 5-methoxymethylfurfural (MMF). mdpi.comehu.es

HMF is a highly versatile intermediate that can be obtained from the dehydration of hexoses like fructose (B13574) and glucose. mdpi.com Its etherification to MMF is often a strategic step in bio-refineries as MMF is more stable and less prone to the formation of humins, which are undesirable polymeric byproducts. acs.orgresearchgate.net The valorization of these furanic platforms involves a variety of catalytic strategies to produce a range of valuable chemicals. Key valorization pathways include oxidation, reduction, and other transformations that could potentially lead to structures like this compound.

One of the most significant valorization routes for HMF and MMF is their oxidation to 2,5-furandicarboxylic acid (FDCA). frontiersin.orgnih.gov FDCA is a bio-based alternative to terephthalic acid, a major component in the production of polyesters like PET. csic.es Another important pathway is the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), which serves as a diol monomer for synthesizing various polymers. mdpi.com

The formation of furanic ketones represents another branch of valorization. For instance, the hydrogenative ring rearrangement of HMF can yield 3-(hydroxymethyl)cyclopentanone. acs.org Although a direct synthesis route from HMF or MMF to this compound in a bio-refinery context is not prominently featured in current literature, the existence of diverse catalytic systems for furan transformations suggests its potential as a specialty chemical within these valorization streams. The following table summarizes key valorization reactions of HMF, illustrating the chemical diversity achievable from this platform molecule.

| Feedstock | Reaction | Catalyst | Product | Significance |

| 5-Hydroxymethylfurfural (HMF) | Oxidation | Nitric Acid | 2,5-Diformylfuran (DFF) | Precursor for pharmaceuticals and functional polymers. researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Oxidation | Pt/C | 2,5-Furandicarboxylic acid (FDCA) | Monomer for bio-based polyesters like PEF. osti.gov |

| 5-Hydroxymethylfurfural (HMF) | Reduction | S. cerevisiae | 2,5-Bis(hydroxymethyl)furan (BHMF) | Diol monomer for polymers, resins, and ethers. mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Hydrogenative Ring Rearrangement | Au NPs on metal oxides | 3-(Hydroxymethyl)cyclopentanone (HCPN) | Building block for specialty chemicals. acs.org |

| 5-Hydroxymethylfurfural (HMF) | Etherification | ZSM-5 Zeolite | 5-Methoxymethylfurfural (MMF) | A more stable intermediate for further valorization. ehu.escsic.es |

Precursors for Advanced Polymer Architectures

Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-derived counterparts, owing to the renewable origin of their monomers and, in some cases, unique material properties. rug.nl The furan ring's pseudo-aromatic and diene character allows for a wide range of polymerization reactions. researchgate.net While this compound is not a conventional monomer, its structure, featuring a reactive furan ring and a ketone functional group, presents it as a potential precursor for advanced polymer architectures. Its role can be understood by examining how other functionalized furans are utilized in polymer synthesis.

The most prominent furan-based polymers are polyesters and polyamides derived from 2,5-furandicarboxylic acid (FDCA). researchgate.net For example, polyethylene (B3416737) furanoate (PEF), synthesized from FDCA and ethylene (B1197577) glycol, is a promising bio-based alternative to polyethylene terephthalate (B1205515) (PET) for applications in packaging and textiles. csic.es Similarly, 2,5-bis(hydroxymethyl)furan (BHMF) is used as a diol monomer to create a variety of polyesters and polyurethanes. acs.org

The presence of a ketone group, as in this compound, opens up possibilities for different polymerization strategies. For instance, the ketone functionality could be a site for creating polymer side chains or for post-polymerization modifications. It could also potentially participate in condensation reactions to form specific polymer structures like poly(Schiff base)s.

Furthermore, furan derivatives are employed in the synthesis of thermosetting resins and degradable polymers. For example, furfuryl alcohol is a well-known monomer for producing furan resins. researchgate.net More advanced applications include the synthesis of degradable poly(silylether)s from furan derivatives like HMF and BHMF, which have potential in various fields due to their environmental degradability. acs.org The synthesis of furan-based methacrylate (B99206) oligomers for applications like stereolithography further highlights the versatility of furanic compounds in creating high-performance materials. acs.org

The following table details examples of polymers synthesized from furan-based monomers, showcasing the diverse polymer architectures achievable.

| Furan-Based Monomer | Co-monomer(s) | Polymer Type | Key Properties/Applications |

| Dimethyl 2,5-furandicarboxylate (DMFDCA) | 2,5-Bis(hydroxymethyl)furan (BHMF), Aliphatic diols | Copolyester | High molecular weight, potential for high-performance materials. nih.gov |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Hydrosilanes | Poly(silylether) | Environmentally degradable, potential for various applications. acs.org |

| 2,5-Furandicarboxylic acid (FDCA) | Diamines | Polyamide | Bio-renewable, rigid monomer for high-performance polymers. researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Amino ethanol, PEG-1000, HDI, HEMA | Methacrylate Oligomer | Used in photosensitive resins for stereolithography (3D printing). acs.org |

| Furfural (B47365) | Phenols | Furan-Phenolic Resin | Thermosetting polymers for composites and coatings. rsc.org |

While direct polymerization of this compound is a subject for future research, the extensive work on related furanic structures strongly suggests its potential as a valuable building block for novel polymers.

Structure Reactivity and Structure Selectivity Relationships in 1 5 Methoxyfuran 2 Yl Ethanone Systems

Influence of the Methoxy (B1213986) Substituent on Furan (B31954) Ring Reactivity

The reactivity of the furan ring in 1-(5-methoxyfuran-2-yl)ethanone is a product of the competing electronic effects of its substituents. The furan ring itself is an electron-rich aromatic system. The methoxy group (-OCH₃) at the C5 position acts as a powerful activating group. Through the +M (mesomeric) effect, its lone pair of electrons delocalizes into the furan ring, significantly increasing the electron density, particularly at the C2 and C4 positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack compared to unsubstituted furan.

Conversely, the acetyl group (-COCH₃) at the C2 position is a deactivating group. It exerts both a -I (inductive) and a -M effect, withdrawing electron density from the ring. This deactivation tempers the activating influence of the methoxy group. The net effect is a nuanced reactivity profile where the furan ring is still considered activated towards certain reactions but less so than a simple 5-methoxyfuran. Theoretical studies on substituted furans have shown that electron-donating groups like methoxy increase the stability of the molecule. researchgate.net The cycloaddition reactions of methoxyfurans are known to be highly regiospecific, a direct consequence of the substituent's electronic influence. rsc.org

Table 1: Hypothetical Relative Reactivity of Furan Derivatives in Electrophilic Aromatic Substitution

| Compound | Substituent at C2 | Substituent at C5 | Relative Rate of Reaction (k/k₀) | Activating/Deactivating Effect |

| Furan (Reference) | -H | -H | 1 | - |

| 2-Acetylfuran (B1664036) | -COCH₃ | -H | ~10⁻⁵ | Strong Deactivation |

| 5-Methoxyfuran | -H | -OCH₃ | ~10³ | Strong Activation |

| This compound | -COCH₃ | -OCH₃ | ~10¹ | Moderated Activation |

This table presents illustrative data to conceptualize the combined electronic effects on the furan ring's reactivity.

Stereoelectronic Effects Governing Regioselectivity and Chemoselectivity

Stereoelectronic effects are crucial in determining the outcome of reactions involving this compound, dictating both where a reaction occurs (regioselectivity) and which functional group reacts (chemoselectivity). slideshare.net

Regioselectivity: In electrophilic substitution, the directing effects of the two substituents are paramount.

The methoxy group at C5 is an ortho, para-director. In the furan ring, this corresponds to directing incoming electrophiles to the C4 and C2 positions.

The acetyl group at C2 is a meta-director, which corresponds to directing electrophiles to the C4 position and deactivating the C3 and C5 positions.

Both groups, therefore, reinforce the activation of the C4 position, making it the most probable site for electrophilic attack. The C3 position is adjacent to the electron-withdrawing acetyl group and is thus deactivated, making substitution at this site less favorable. Studies on the reactions of methoxydehydrobenzenes with 2-methoxyfuran (B1219529) have demonstrated that such cycloadditions are highly regiospecific, underscoring the powerful directing influence of the methoxy group. rsc.org

Chemoselectivity: The molecule possesses three distinct reactive sites: the furan ring, the carbonyl group of the acetyl substituent, and the ether linkage of the methoxy group. The choice of reagents and reaction conditions determines which site will react. slideshare.net

Reactions at the Carbonyl Group: The ketone can undergo typical carbonyl chemistry, such as reduction to an alcohol, reductive amination, or addition of organometallic reagents. These reactions can often be performed selectively without affecting the furan ring by using specific reagents (e.g., NaBH₄ for reduction).

Reactions at the Furan Ring: Electrophilic substitutions (e.g., halogenation, nitration) will occur on the ring, primarily at C4. The ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgpsu.edu

Reactions involving the Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

The ability to control chemoselectivity is vital for the synthetic utility of this compound, allowing for stepwise modification of the molecule. uni-muenchen.de

Quantitative Structure-Reactivity Relationships (QSRR) in Methoxyfuran Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. tubitak.gov.trnih.gov These models are powerful tools for predicting the reactivity of new compounds and for gaining insight into reaction mechanisms. chemrxiv.orgmdpi.com

For a series of methoxyfuran derivatives, a QSRR model could be developed to predict their performance in a specific reaction. This involves:

Synthesizing a Library: A series of analogs of this compound would be prepared, varying the substituent at the C2 position (e.g., -CHO, -COOH, -CN) or adding substituents at other available positions.

Measuring Reactivity: A kinetic parameter, such as the reaction rate constant (k), or a yield-related parameter would be measured for each compound in a specific transformation (e.g., bromination at C4).

Calculating Descriptors: For each molecule, a set of numerical descriptors is calculated using computational chemistry. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies), steric descriptors (e.g., Taft parameters, molecular volume), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the observed reactivity. chemrxiv.org

A hypothetical QSRR equation for the electrophilic bromination of substituted 5-methoxyfurans might look like:

log(k) = c₀ + c₁σₚ + c₂Eₛ + c₃q₄

Where log(k) is the logarithm of the reaction rate, σₚ is the Hammett constant for the C2 substituent, Eₛ is a steric parameter, q₄ is the calculated charge at the C4 atom, and c₀-c₃ are coefficients determined by the regression analysis. Such QSRR studies can be used to rationalize enantioselectivity in catalytic processes or to predict reaction outcomes without extensive empirical investigation. researchgate.net

Table 2: Hypothetical Data for a QSRR Study of 2-Substituted-5-methoxyfurans

| C2-Substituent (R) | Electronic Parameter (σₚ) | Steric Parameter (Eₛ) | Observed Reactivity (log(k)) |

| -H | 0.00 | 1.24 | 3.00 |

| -CH₃ | -0.17 | 0.00 | 3.25 |

| -COCH₃ | 0.50 | -0.55 | 1.15 |

| -CN | 0.66 | -0.51 | 0.90 |

| -NO₂ | 0.78 | -2.52 | 0.55 |

This table illustrates the type of data used to construct a QSRR model. The values are for conceptual purposes.

Substrate Scope and Limitations in Catalytic Transformations

The utility of this compound as a building block in organic synthesis is defined by its compatibility with various catalytic systems. Its structure presents both opportunities and challenges.

Potential Transformations:

Hydrogenation: The furan ring can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative. Selective hydrogenation of the carbonyl group to an alcohol is also feasible, typically using metal hydrides, but catalytic transfer hydrogenation is an alternative. Catalytic reduction can sometimes lead to ring-opening or rearrangement products. nih.gov

Cross-Coupling Reactions: The C-H bonds on the furan ring (primarily at C4) could potentially be functionalized via palladium-catalyzed C-H activation/cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups. However, the directing groups present might lead to challenges in regioselectivity.

Piancatelli Rearrangement: Furans bearing a carbinol at the C2 position are classic substrates for the acid-catalyzed Piancatelli rearrangement to form functionalized cyclopentenones. nih.gov This would require a preliminary reduction of the acetyl group of this compound to the corresponding alcohol.

Decarbonylation: Recent advances have shown that 1,2-diketones can undergo formal decarbonylation. acs.org While the substrate is a monoketone, related catalytic systems might be explored for novel transformations.

Limitations:

Catalyst Poisoning: The furan oxygen can coordinate to metal centers, potentially inhibiting or poisoning certain catalysts.

Ring Instability: The furan ring is sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening, limiting the scope of applicable reaction conditions.

Competing Reactivity: The presence of multiple functional groups can lead to a lack of selectivity. For instance, in a reaction intended to modify the furan ring, the catalyst might interact with the carbonyl oxygen, leading to side reactions. The development of chemoselective catalytic systems is crucial to overcome this limitation. liverpool.ac.ukmdpi.com

Steric Hindrance: The substituents at C2 and C5 may sterically hinder the approach of a catalyst or reagent to adjacent positions, thereby reducing reaction rates or preventing reaction altogether.

Table 3: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System (Example) | Potential Product | Limitations and Challenges |

| Ring Hydrogenation | Pd/C, H₂ | 1-(5-Methoxytetrahydrofuran-2-yl)ethanone | Over-reduction or ring opening. |

| Carbonyl Reduction | Ru-complex, H₂ (Transfer) | 1-(5-Methoxyfuran-2-yl)ethanol | Requires selective catalyst to avoid ring reduction. |

| C-H Arylation | Pd(OAc)₂ | 1-(4-Aryl-5-methoxyfuran-2-yl)ethanone | Directing group conflict, potential for catalyst poisoning. |

| Piancatelli Rearrangement | Sc(OTf)₃ (on the alcohol) | 4-Hydroxy-4-methoxy-cyclopent-2-enone derivative | Requires prior reduction of the ketone; stability of methoxy group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.